Cas no 31406-52-7 (Diaminodibenzo-18-crown-6)

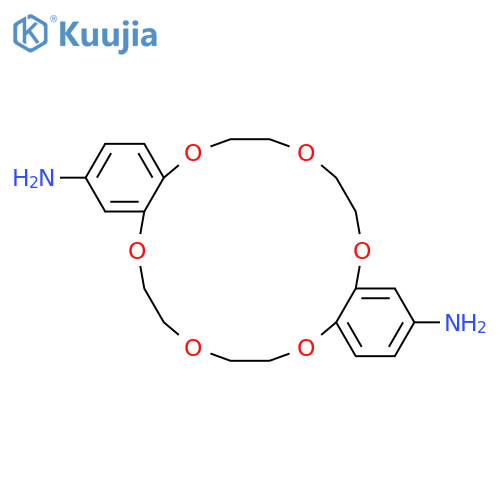

Diaminodibenzo-18-crown-6 structure

商品名:Diaminodibenzo-18-crown-6

Diaminodibenzo-18-crown-6 化学的及び物理的性質

名前と識別子

-

- Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,13-diamine,6,7,9,10,17,18,20,21-octahydro-

- Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,13-diamine, 6,7,9,10,17,18,20,21-octahydro-

- 20,24-Diamino-2,3:11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene

- 4,4'-Diaminodibenzo-18-crown-6

- trans-4,4'-Diaminodibenzo-18-crown-6

- trans-Diaminodibenzo-18-crown-6

- Diaminodibenzo-18-crown-6

- 31406-52-7

- 4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A)

- 5',5''-Diaminodibenzo[b,k]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene

- 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine #

- FZBKJPIOBRHDOZ-UHFFFAOYSA-N

- SR-01000389289

- 2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,24-diamine

- F73222

- SR-01000389289-1

- 6,7,9,10,17,18,20,21-OCTAHYDRODIBENZO[B,K][1,4,7,10,13,16]HEXAOXACYCLOOCTADECINE-2,13,14-DIAMINE

- SCHEMBL807372

- 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine

- AKOS000637983

- 2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0?,(1)?]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,24-diamine

-

- インチ: 1S/C20H26N2O6/c21-20(22)15-25-12-11-23-9-10-24-13-14-26-16-5-1-2-6-17(16)27-18-7-3-4-8-19(18)28-20/h1-8H,9-15,21-22H2

- InChIKey: WLUXXJQSBVDVOK-UHFFFAOYSA-N

- ほほえんだ: O1C2=C([H])C([H])=C([H])C([H])=C2OC2=C([H])C([H])=C([H])C([H])=C2OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C1(N([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 390.17908655 g/mol

- どういたいしつりょう: 390.17908655 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 28

- 回転可能化学結合数: 0

- 複雑さ: 439

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107

- 疎水性パラメータ計算基準値(XlogP): 0.9

- ぶんしりょう: 390.4

Diaminodibenzo-18-crown-6 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3750687-1g |

Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,13-diamine, 6,7,9,10,17,18,20,21-octahydro- |

31406-52-7 | 95% | 1g |

¥3000 | 2023-11-08 | |

| Ambeed | A1237024-250mg |

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |

31406-52-7 | 98% | 250mg |

$260.0 | 2025-03-18 | |

| Ambeed | A1237024-1g |

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |

31406-52-7 | 98% | 1g |

$700.0 | 2025-03-18 | |

| Ambeed | A1237024-100mg |

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |

31406-52-7 | 98% | 100mg |

$153.0 | 2025-03-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1710452-100mg |

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |

31406-52-7 | 98% | 100mg |

¥1199.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1710452-1g |

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |

31406-52-7 | 98% | 1g |

¥5500.00 | 2024-08-02 | |

| 1PlusChem | 1P00CAUI-100mg |

4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A) |

31406-52-7 | 98% | 100mg |

$144.00 | 2024-05-06 | |

| 1PlusChem | 1P00CAUI-1g |

4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A) |

31406-52-7 | 98% | 1g |

$770.00 | 2023-12-17 | |

| 1PlusChem | 1P00CAUI-250mg |

4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A) |

31406-52-7 | 98% | 250mg |

$244.00 | 2024-05-06 | |

| Ambeed | A1237024-5g |

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |

31406-52-7 | 98% | 5g |

$2070.0 | 2025-03-18 |

Diaminodibenzo-18-crown-6 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

31406-52-7 (Diaminodibenzo-18-crown-6) 関連製品

- 68941-06-0(4'-Aminobenzo-18-crown-6)

- 19782-77-5(4-Ethoxy-3-methoxyaniline)

- 39052-12-5(3,4-Diethoxyaniline)

- 205504-06-9(1,4,7,10,13,16-Benzohexaoxacyclooctadecin-18-amine,2,3,5,6,8,9,11,12,14,15-decahydro-, hydrochloride, hydrate (2:2:3))

- 22013-33-8(2,3-dihydro-1,4-benzodioxin-6-amine)

- 88513-99-9(Benzenamine, 3,4-dipropoxy-)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:31406-52-7)Diaminodibenzo-18-crown-6

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):162/274/740